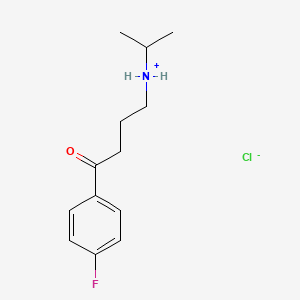

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride

説明

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a fluorinated butyrophenone derivative characterized by a ketone group at the butyrophenone backbone, a fluorine substituent at the para position of the phenyl ring, and an isopropylamino group at the fourth carbon of the butanone chain. Butyrophenones are historically significant in medicinal chemistry, often explored for their psychotropic properties or as intermediates in synthesizing bioactive molecules .

特性

CAS番号 |

59921-72-1 |

|---|---|

分子式 |

C13H19ClFNO |

分子量 |

259.75 g/mol |

IUPAC名 |

[4-(4-fluorophenyl)-4-oxobutyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C13H18FNO.ClH/c1-10(2)15-9-3-4-13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |

InChIキー |

QAMZKFCELBFJSS-UHFFFAOYSA-N |

正規SMILES |

CC(C)[NH2+]CCCC(=O)C1=CC=C(C=C1)F.[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is subsequently acylated with butyryl chloride to form the final product, 4’-Fluoro-4-(isopropyl)aminobutyrophenone.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

Types of Reactions

4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenone carboxylic acid.

Reduction: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenol.

Substitution: Major products depend on the nucleophile used, such as 4’-methoxy-4-(isopropyl)aminobutyrophenone.

科学的研究の応用

Chemical Properties and Structure

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a synthetic compound belonging to the class of substituted phenylbutyrophenones. Its chemical structure includes a fluorine atom at the para position of the phenyl ring and an isopropyl group attached to the amine nitrogen. This structural modification can influence its pharmacological properties, making it a subject of interest in drug development.

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly as a psychoactive agent. Research indicates that similar compounds may act as serotonin and dopamine receptor modulators, which can have implications for treating various psychiatric disorders such as depression and anxiety.

Table 1: Potential Pharmacological Effects of Analogous Compounds

| Compound Name | Receptor Target | Potential Effects |

|---|---|---|

| 4-Fluoro-4-(isopropyl)aminobutyrophenone | Serotonin/Dopamine | Mood enhancement, anxiolytic effects |

| 4-Fluoro-α-Pyrrolidinobutiophenone | Dopamine | Stimulant effects, potential abuse liability |

| 4-Methylmethcathinone (Mephedrone) | Dopamine/Norepinephrine | Euphoria, increased sociability |

Forensic Applications

In forensic science, 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is utilized as a reference standard for toxicological analysis. Its detection in biological samples can assist in identifying substance abuse cases, especially in relation to new psychoactive substances.

Case Study Example:

A study involving toxicological screening reported the presence of 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride in urine samples from individuals presenting with symptoms consistent with stimulant use. The compound was identified using gas chromatography-mass spectrometry (GC-MS), highlighting its relevance in forensic investigations .

Toxicology and Safety Profiles

Understanding the toxicological profile of 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is crucial for its safe application in research and potential therapeutic uses. Reports indicate that compounds within this class may exhibit sympathomimetic toxicity, characterized by increased heart rate, hypertension, and agitation.

Table 2: Reported Symptoms Associated with Similar Compounds

| Compound Name | Reported Symptoms |

|---|---|

| 4-Methylmethcathinone (Mephedrone) | Agitation, tachycardia, hypertension |

| 4-Fluoro-α-Pyrrolidinobutiophenone | Anxiety, paranoia |

Regulatory Considerations

Due to its psychoactive properties, the regulatory landscape surrounding 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is complex. It falls under scrutiny by various health authorities as part of efforts to control new psychoactive substances.

作用機序

The exact mechanism of action of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is not well understood. it is believed to act on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

類似化合物との比較

Structural and Physicochemical Properties

The target compound shares a core butyrophenone structure with derivatives documented in the evidence. Key structural variations among analogs include differences in amino substituents (e.g., methylpiperidino, spirocyclic, or cyclohexyl groups) and additional functional groups (e.g., methoxy or chloro substituents). These modifications influence physicochemical properties such as molecular weight, melting point, and solubility.

Table 1: Physicochemical Comparison

*Calculated based on formula C₂₅H₃₁ClFNO .

Key Observations :

- Bulky substituents (e.g., spirocyclic or cyclohexyl groups) increase molecular weight and may reduce solubility in polar solvents .

Key Observations :

- Low to moderate yields (e.g., 33.6% in ) suggest challenges in steric hindrance or side reactions during alkylation.

- The use of 4-chloro-p-fluorobutyrophenone as a common precursor highlights its versatility in synthesizing diverse analogs .

Pharmacological and Toxicological Profiles

While pharmacological data for the target compound are absent in the evidence, toxicity studies on structural analogs reveal substituent-dependent effects:

Table 3: Toxicity Comparison

Key Observations :

- The methylpiperidino derivative () exhibits teratogenicity at low doses, underscoring the impact of amino group bulkiness on safety.

- The LD₅₀ of 126 mg/kg in mice () indicates acute toxicity risks for analogs with cyclohexylamino substituents.

生物活性

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 233.72 g/mol

This compound features a fluorine atom at the para position of the phenyl ring, which may influence its interaction with biological targets.

The biological activity of 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for dopamine receptors, which are crucial in the modulation of mood and behavior. Additionally, its structural similarity to other psychoactive compounds suggests potential activity in modulating pathways associated with neuropsychiatric disorders.

Antidepressant Effects

Research indicates that compounds similar to 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride can exhibit antidepressant-like effects. A study involving animal models demonstrated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a possible role in serotonin modulation .

Antinociceptive Activity

In vivo studies have also highlighted the antinociceptive properties of this compound. Experimental models showed that it effectively reduced pain responses, indicating potential applications in pain management therapies. The mechanism appears to involve the inhibition of pain pathways, potentially through modulation of opioid receptors .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects mediated by this compound. It has been suggested that it may protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases . This property could be attributed to its ability to modulate signaling pathways involved in cell survival.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。